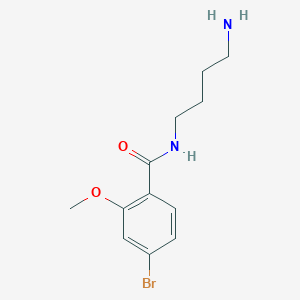![molecular formula C10H11BrN4O2 B6643735 4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one](/img/structure/B6643735.png)
4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a bromine atom, a methyl group, and a methylamino group linked to a 1,2-oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one typically involves multi-step organic reactions. One common approach starts with the bromination of 2-methylpyridazin-3-one to introduce the bromine atom at the 4-position. This is followed by the introduction of the methylamino group through nucleophilic substitution reactions. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylpyridazin-3-one: Lacks the oxazole and methylamino groups.
2-Methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one: Lacks the bromine atom.
Uniqueness
4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methyl group, and oxazole ring makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-6-3-7(17-14-6)4-12-8-5-13-15(2)10(16)9(8)11/h3,5,12H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWQNGRRGUEERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC2=C(C(=O)N(N=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
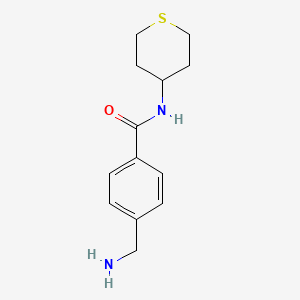
![(5-Fluoropyridin-3-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6643655.png)
![N-[2-(aminomethyl)cyclopentyl]-3-fluoro-5-methylbenzamide](/img/structure/B6643663.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643672.png)
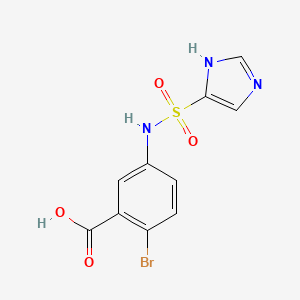
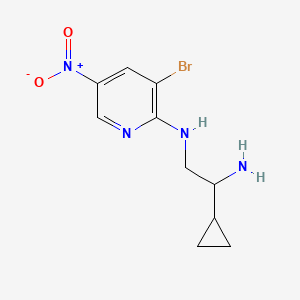
![(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine](/img/structure/B6643703.png)
![1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B6643710.png)
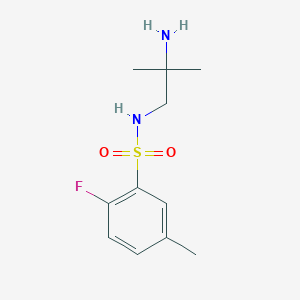
![[1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B6643726.png)
![4-[2-(Methylaminomethyl)pyrrolidin-1-yl]benzenesulfonamide](/img/structure/B6643734.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6643743.png)
![N-(4-phenoxyphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6643751.png)
